1-Methoxy-4-(2-phenylpropan-2-yl)benzene
Description
1-Methoxy-4-(2-phenylpropan-2-yl)benzene is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position of a benzene ring and a bulky 2-phenylpropan-2-yl (tert-phenylpropyl) substituent. This tert-phenylpropyl group consists of a central carbon bonded to two methyl groups and a phenyl ring, creating significant steric hindrance. While direct data on its synthesis or applications are sparse in the provided evidence, analogous compounds (e.g., methyl chavicol, anethole) highlight the importance of substituent effects on reactivity and biological activity .
Properties
CAS No. |
6623-93-4 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18O/c1-16(2,13-7-5-4-6-8-13)14-9-11-15(17-3)12-10-14/h4-12H,1-3H3 |
InChI Key |
QFRZPXZJXKYCIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Other CAS No. |
6623-93-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkenyl/Propenyl Substituents
1-Methoxy-4-(1-propenyl)benzene (trans-Anethole) :
- Structure : Contains a trans-propenyl group (-CH₂CH=CH₂) instead of the tert-phenylpropyl group.
- Properties/Applications : Dominant in Illicium verum extracts (100% peak area in GC-MS) , exhibits antimicrobial activity , and serves as a flavoring agent. Its isomerization from methyl chavicol (1-methoxy-4-(2-propenyl)benzene) is catalyzed by strong basic sites, achieving 89% selectivity .
- Key Difference : The propenyl group enables isomerization and higher bioactivity compared to the sterically hindered tert-phenylpropyl group.
1-Methoxy-4-(2-propenyl)benzene (Methyl Chavicol) :
Analogues with Alkyl Substituents
- 1-Methoxy-4-(1-methylethyl)benzene (p-Cymene Derivative) :
- Structure : Features an isopropyl group (-CH(CH₃)₂).
- Reactivity : Undergoes oxidation to form hydroperoxides and ketones (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) via free-radical mechanisms .
- Comparison : The tert-phenylpropyl group in the target compound may hinder similar oxidative pathways due to increased steric bulk.
Derivatives with Functionalized Substituents
- 1-Methoxy-4-(2-nitro-1-((2-phenylpropan-2-yl)peroxy)ethyl)benzene (3Ha) :
Data Table: Key Structural and Functional Comparisons
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